molecular formula C14H13N5O2S B2989908 6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396782-97-0

6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2989908
CAS RN: 1396782-97-0
M. Wt: 315.35
InChI Key: NSQUSWGFGFRDLT-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolo[1,5-a]pyrazine . Triazolo[1,5-a]pyrazine derivatives have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of related compounds .

Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . It is designed to target neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by restoring neuronal function and structure, which is crucial for slowing disease progression and reducing neuronal death .

Anti-neuroinflammatory Properties

The anti-neuroinflammatory properties of this compound are significant. It has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This indicates its potential use in treating conditions associated with neuroinflammation .

Antimicrobial Activity

Triazole derivatives, including the compound , have been recognized for their antimicrobial activity. They are capable of binding with various enzymes and receptors in the biological system, showing effectiveness against a range of Gram-positive and Gram-negative bacteria .

Antiviral Applications

The triazole core is known to possess antiviral capabilities. This compound could potentially be part of research efforts to develop new antiviral drugs, especially considering the ongoing need for novel treatments against emerging viral pathogens .

Antibacterial Activity

Recent studies have tested the antibacterial activities of triazolo[4,3-a]pyrazine derivatives. These compounds, including the one , have shown promising minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Future Directions

The future directions for this compound could involve further studies on its synthesis, characterization, and evaluation of its potential biological activities .

properties

IUPAC Name

6-methyl-N-(2-methylsulfanylphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-7-19-12(14(21)15-8)11(17-18-19)13(20)16-9-5-3-4-6-10(9)22-2/h3-7H,1-2H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQUSWGFGFRDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3SC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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